molecular formula C22H19N3O5 B11700138 N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide

N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide

Cat. No.: B11700138
M. Wt: 405.4 g/mol
InChI Key: ZMBTYMCCUGUWTK-DEDYPNTBSA-N
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Description

N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide is a complex organic compound with a molecular formula of C26H21N3O6. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using nitric acid and sulfuric acid.

    Coupling reactions: The furan ring and the nitrophenyl group are coupled using reagents such as palladium catalysts under specific conditions.

    Formation of the benzamide moiety: This involves the reaction of the intermediate product with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{(Z)-1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(2-nitrophenyl)-2-furyl]ethenyl}-4-methylbenzamide
  • N-(1-(((2-furylmethyl)amino)carbonyl)-2-(3-me-2-thienyl)vinyl)-4-methylbenzamide
  • 4-methoxy-N-((Z)-2-[5-(3-nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide

Uniqueness

N-[(E)-1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C22H19N3O5/c1-15-7-9-17(10-8-15)21(26)24-20(22(27)23-14-19-6-3-11-30-19)13-16-4-2-5-18(12-16)25(28)29/h2-13H,14H2,1H3,(H,23,27)(H,24,26)/b20-13+

InChI Key

ZMBTYMCCUGUWTK-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3

Origin of Product

United States

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